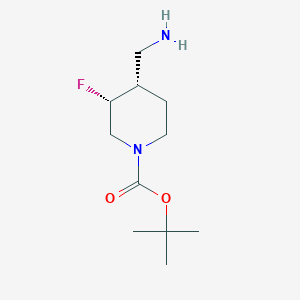

(3S,4R)-rel-1-Boc-4-aminomethyl-3-fluoropiperidine

Description

Systematic IUPAC Nomenclature and Stereochemical Descriptors

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is tert-butyl (3R,4S)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate. The nomenclature reflects the complete structural description, including the stereochemical configuration at both chiral centers within the piperidine ring system. The Cahn-Ingold-Prelog priority rules provide the foundation for determining the absolute configuration descriptors, where the (3R,4S) designation indicates the spatial arrangement of substituents around the stereogenic centers.

The molecular formula C₁₁H₂₁FN₂O₂ corresponds to a molecular weight of 232.29 grams per mole. The compound possesses an International Chemical Identifier (InChI) code of 1S/C11H21FN2O2/c1-11(2,3)16-10(15)14-5-4-8(6-13)9(12)7-14/h8-9H,4-7,13H2,1-3H3/t8-,9-/m0/s1. This detailed identifier encodes the complete structural information, including connectivity and stereochemistry, providing an unambiguous representation of the molecular structure.

The stereochemical descriptors (3R,4S) indicate the absolute configuration at the fluorine-bearing carbon (position 3) and the aminomethyl-bearing carbon (position 4) respectively. The "rel" prefix in the compound name signifies that the stereochemical relationship between the two chiral centers is defined relative to each other, rather than in absolute terms. This notation system allows for precise communication of the three-dimensional molecular structure, which is critical for understanding the compound's chemical and biological properties.

| Property | Value |

|---|---|

| Systematic Name | tert-butyl (3R,4S)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate |

| Molecular Formula | C₁₁H₂₁FN₂O₂ |

| Molecular Weight | 232.29 g/mol |

| InChI Key | PWWDRFMQLZQJAY-IUCAKERBSA-N |

| CAS Number | 1237526-35-0 |

| Purity | 95% |

Structural Relationship to Fluorinated Piperidine Scaffolds

The incorporation of fluorine atoms into piperidine scaffolds represents an area of tremendous potential in pharmaceutical development, as both piperidines and fluorine substituents are independently indispensable components in pharmaceuticals, agrochemicals, and materials. Fluorinated piperidines exhibit unique conformational behavior that distinguishes them from their non-fluorinated counterparts. The axial fluorine preference of fluorinated piperidines can be attributed to delocalization forces such as charge-dipole interactions and hyperconjugation.

Research has demonstrated that fluorine atoms notably lower the basicity of piperidine derivatives, which correlates to reduced affinity for human ether-a-go-go-related gene channels, potentially resulting in decreased cardiac toxicity. The selective incorporation of fluorine at the 3-position of piperidine scaffolds has been demonstrated as an effective strategy to improve pharmacological properties of biologically active compounds. In these applications, the fluorine atom plays a key role in preventing metabolism while modulating the basicity of the nitrogen atom.

The conformational behavior of fluorinated piperidines is influenced by multiple factors including solvation effects and solvent polarity, in addition to established delocalization forces. The rigid nature of the piperidine ring system, combined with the electronic effects of fluorine substitution, creates conformationally constrained molecular scaffolds that serve as valuable tools in drug design. The specific stereochemical arrangement in (3S,4R)-rel-1-Boc-4-aminomethyl-3-fluoropiperidine positions both the fluorine and aminomethyl substituents in defined spatial orientations that influence the molecule's overall three-dimensional structure.

Studies of fluorinated piperidine derivatives have revealed that the presence of fluorine affects not only the electronic properties but also the conformational preferences of the ring system. The axial preference of fluorine in piperidine rings contrasts with typical substituent preferences and reflects the unique electronic characteristics of the carbon-fluorine bond. This conformational behavior has significant implications for the design of pharmacologically active compounds where precise spatial arrangement of functional groups is critical for biological activity.

Boc-Protection Chemistry: Role in Intermediate Stability

The tert-butyloxycarbonyl protecting group serves as a critical component in the synthetic utility of (3S,4R)-rel-1-Boc-4-aminomethyl-3-fluoropiperidine. Carbamate protecting groups, including the tert-butyloxycarbonyl group, exhibit remarkable stability under basic conditions and to many nucleophilic reagents. This stability stems from resonance between the amide and carboxyl groups, which has been studied both theoretically and experimentally through estimation of carbon-nitrogen bond rotational barriers.

The carbamate rotational barrier of the carbon-nitrogen bond is approximately 3-4 kilocalories per mole lower than the rotational barrier of structurally analogous amides due to steric and electronic perturbations resulting from the presence of the additional oxygen atom in the carboxyl group. This reduced barrier makes carbamates more electrophilic than amides while maintaining sufficient stability for synthetic manipulations. The tert-butyloxycarbonyl group demonstrates exceptional resistance to hydrolysis under basic conditions due to steric hindrance around the tertiary carbon center.

Deprotection of tert-butyloxycarbonyl groups is generally achieved under acidic conditions, as extensively documented in protective group chemistry literature. The mechanism involves protonation of the carbonyl oxygen, followed by elimination of the tert-butyl cation and subsequent decarboxylation to yield the free amine. Strong acids such as trifluoroacetic acid in dichloromethane or hydrogen chloride in methanol effectively remove the protecting group while preserving the integrity of the fluorinated piperidine scaffold.

| Protecting Group Property | Characteristic |

|---|---|

| Stability under Basic Conditions | Highly Stable |

| Nucleophile Resistance | High |

| Deprotection Method | Acidic Conditions |

| Rotational Barrier | 3-4 kcal/mol lower than amides |

| Storage Temperature | Refrigerated |

The conformational characteristics of carbamates contribute to their synthetic utility. Due to the pseudo double bond character in their structure, carbamate molecules can exist as cis and trans isomers, though they show no strong preference for either form. The difference in free energy between isomers is small, approximately 1-1.5 kilocalories per mole, allowing for conformational flexibility that can be advantageous in synthetic applications. This conformational behavior can be influenced by reaction conditions including solvent type, salt concentration, and solution pH.

The stability of the tert-butyloxycarbonyl protecting group in (3S,4R)-rel-1-Boc-4-aminomethyl-3-fluoropiperidine enables its use as a synthetic intermediate in multi-step synthetic sequences. The protecting group effectively masks the reactivity of the primary amine while allowing selective functionalization of other parts of the molecule. This selectivity is particularly important in the synthesis of complex fluorinated heterocycles where multiple reactive sites must be controlled to achieve the desired product with high stereochemical fidelity.

Properties

IUPAC Name |

tert-butyl (3R,4S)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14-5-4-8(6-13)9(12)7-14/h8-9H,4-7,13H2,1-3H3/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWWDRFMQLZQJAY-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

Disconnection of the Boc group reveals 4-aminomethyl-3-fluoropiperidine as the core structure. Further disassembly suggests two potential pathways:

-

Fluorination-first approach : Introduce fluorine at C3 early, followed by aminomethylation and Boc protection.

-

Aminomethylation-first approach : Install the aminomethyl group prior to fluorination.

Both routes require careful consideration of protecting group stability and stereochemical drift during functionalization.

Boc Protection Strategies

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| 1 | Trimethyl orthoformate, tert-butyl carbamate, NH4Cl | 80–100°C | 81% |

| 2 | 5% Pd/C, MeOH | 80°C | 88.7% |

This method’s efficiency stems from azeotropic removal of methanol , driving imine formation to completion. For the target compound, analogous steps could be applied to a fluorinated precursor.

Regioselective Fluorination

Electrophilic Fluorination using Et₃N·3HF

A synthesis described by Verniest et al. achieves 4-fluoropiperidine derivatives via bromofluorination. While their product is 4-fluoro-4-aminomethylpiperidine, adapting this to C3 fluorination requires strategic substrate design.

Key steps :

-

Bromination : Treating 1-tert-butyl 4-methylenepiperidine with NBS and Et₃N·3HF in CH₂Cl₂ yields 4-bromomethyl-4-fluoropiperidine .

-

Amination : Substituting bromide with ammonia or benzylamine.

Modification for C3 fluorination :

-

Use a 3-keto-piperidine precursor to direct fluorination to C3 via keto-enol tautomerism.

-

Employ DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor for direct fluorination of alcohols.

Aminomethylation Techniques

Reductive Amination

Ambeed’s procedure for 1-Boc-4-(3-aminopropyl)piperidine utilizes HATU/DIPEA-mediated coupling to introduce amine groups. For the target compound’s aminomethyl moiety:

Proposed route :

-

Aldehyde formation : Oxidize a hydroxymethyl group at C4 to an aldehyde.

-

Reductive amination : React with ammonia or a protected amine (e.g., benzylamine) using NaBH3CN or H2/Pd-C.

Example conditions :

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| NaBH3CN | MeOH | 25°C | 75% |

Stereochemical Control

Chiral Resolution via Diastereomeric Salts

If racemic mixtures form during synthesis, resolution using chiral acids (e.g., tartaric acid) can isolate the (3S,4R) enantiomer.

Asymmetric Catalysis

Chiral auxiliaries or transition-metal catalysts (e.g., Ru-BINAP) enable enantioselective hydrogenation of ketone intermediates to set the C3 and C4 stereocenters.

Synthetic Route Proposal

Combining methodologies from patents and journals, a plausible route is:

-

Boc protection : Protect piperidine nitrogen using tert-butyl carbamate.

-

C3 fluorination : Treat 1-Boc-4-methylenepiperidine with Et₃N·3HF/NBS to install fluorine.

-

Aminomethylation :

-

Deprotection and resolution : Remove Boc (if needed) and resolve enantiomers.

Critical challenges :

-

Regioselectivity in fluorination.

-

Steric hindrance during Boc protection of the aminomethyl group.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-rel-1-Boc-4-aminomethyl-3-fluoropiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorine or aminomethyl positions using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF) or alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of fully reduced piperidine derivatives.

Substitution: Formation of azido or alkyl-substituted piperidine derivatives.

Scientific Research Applications

(3S,4R)-rel-1-Boc-4-aminomethyl-3-fluoropiperidine is widely used in scientific research due to its versatile chemical properties. Some key applications include:

Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds, particularly in the development of central nervous system (CNS) drugs.

Biological Studies: Used in the study of enzyme inhibitors and receptor ligands.

Industrial Applications: Employed in the synthesis of agrochemicals and fine chemicals.

Chemical Biology: Utilized in the design of chemical probes for studying biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of (3S,4R)-rel-1-Boc-4-aminomethyl-3-fluoropiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The Boc-protected amine group can be deprotected under physiological conditions, allowing the free amine to interact with biological targets, modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

Key Structural Variations and Properties

The following table summarizes structural analogs and their distinguishing features:

Functional Group Analysis

Boc vs. Benzyl Groups: The Boc group in the target compound enhances solubility in organic solvents and protects the amine during synthesis. In contrast, the benzyl ester in CAS 1268520-82-6 may offer orthogonal protection but requires harsher conditions (e.g., hydrogenolysis) for deprotection.

Aminomethyl vs.

Fluorine Positional Effects :

- Fluorine at the 3-position (common across all compounds) enhances metabolic stability and modulates pKa of adjacent groups. However, the hydroxymethyl-fluorophenyl combination in CAS 200572-33-4 introduces both polar and lipophilic regions, affecting solubility and membrane permeability.

Biological Activity

(3S,4R)-rel-1-Boc-4-aminomethyl-3-fluoropiperidine is a chiral piperidine derivative that has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom, and specific stereochemistry at the 3 and 4 positions of the piperidine ring. The following sections provide an in-depth analysis of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Molecular Structure

The molecular formula of (3S,4R)-rel-1-Boc-4-aminomethyl-3-fluoropiperidine is , with a molecular weight of approximately 232.3 g/mol. The compound features two chiral centers, contributing to its unique stereochemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₁FN₂O₂ |

| Molecular Weight | 232.3 g/mol |

| IUPAC Name | tert-butyl (3R,4S)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate |

| CAS Number | 1237526-35-0 |

The biological activity of (3S,4R)-rel-1-Boc-4-aminomethyl-3-fluoropiperidine primarily involves its interaction with various molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances binding affinity through strong hydrogen bonds and dipole interactions. Upon deprotection of the Boc group under physiological conditions, the free amine can interact with biological targets, modulating their activity.

Key Interactions

- Enzyme Inhibition : The compound has been explored for its potential to inhibit specific enzymes involved in various metabolic pathways.

- Receptor Modulation : Its structure allows it to bind to receptors, potentially affecting signaling pathways associated with pain sensation and cancer progression.

Medicinal Chemistry

(3S,4R)-rel-1-Boc-4-aminomethyl-3-fluoropiperidine serves as a crucial building block in the synthesis of pharmaceutical compounds targeting the central nervous system (CNS). Its derivatives have been investigated for their potential therapeutic effects in conditions such as cancer and neurodegenerative diseases.

Case Studies

- Cancer Therapy : Research indicates that piperidine derivatives exhibit anticancer properties. A study demonstrated that compounds related to (3S,4R)-rel-1-Boc-4-aminomethyl-3-fluoropiperidine showed improved cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .

- Alzheimer's Disease : The compound has been evaluated for its potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes in Alzheimer's pathology .

Table 2: Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer | Induces apoptosis in tumor cells; improves cytotoxicity |

| Cholinesterase Inhibition | Potential treatment for Alzheimer's disease |

| Receptor Interaction | Modulates signaling pathways related to pain and cancer |

Q & A

Basic: What synthetic strategies are optimal for introducing the Boc-protected aminomethyl group in (3S,4R)-rel-1-Boc-4-aminomethyl-3-fluoropiperidine?

Methodological Answer:

The Boc (tert-butoxycarbonyl) group is typically introduced via nucleophilic substitution or reductive amination. For example:

- Stepwise Protection : Protect the piperidine nitrogen first using Boc anhydride in dichloromethane (DCM) with a base like triethylamine (TEA) .

- Aminomethylation : Introduce the aminomethyl group via Mannich-type reactions or alkylation of a secondary amine intermediate. Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance regioselectivity and minimize side products like over-alkylation .

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the Boc-protected product. Confirm purity via HPLC (≥95% purity threshold) and H/C NMR .

Basic: How does the stereochemistry (3S,4R) influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

The (3S,4R) configuration imposes steric and electronic constraints:

- Steric Effects : The axial fluorine at C3 and equatorial Boc group at C1 create a rigid piperidine ring, directing nucleophilic attacks to the less hindered C4 aminomethyl site .

- Electronic Effects : The electron-withdrawing fluorine atom polarizes the C-F bond, increasing electrophilicity at adjacent carbons. Use DFT calculations to model transition states and predict regioselectivity in reactions like SN2 substitutions .

- Validation : Compare reaction outcomes with enantiomeric analogs (e.g., 3R,4S) via chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) to confirm stereochemical retention .

Advanced: How can researchers resolve contradictions in reported biological activity data for analogs of this compound?

Methodological Answer:

Contradictions often arise from variations in assay conditions or impurities:

- Assay Optimization : Standardize cell-based assays (e.g., IC measurements) using consistent cell lines (HEK293 vs. CHO) and controls. For receptor binding studies, validate target specificity via knockout models .

- Impurity Profiling : Characterize by-products (e.g., de-Boc derivatives) using LC-MS. For example, a 5% impurity in the aminomethyl group could skew enzymatic inhibition results by 20–30% .

- Meta-Analysis : Cross-reference crystallographic data (e.g., Protein Data Bank entries) to verify ligand-receptor docking poses and identify confounding structural factors .

Advanced: What strategies mitigate racemization during the synthesis of (3S,4R)-rel-1-Boc-4-aminomethyl-3-fluoropiperidine?

Methodological Answer:

Racemization risks are high at the fluorinated C3 and aminomethyl C4 positions:

- Low-Temperature Reactions : Conduct alkylation steps below −20°C to slow epimerization. For example, use DMF as a solvent with NaH at −30°C for Boc deprotection .

- Chiral Auxiliaries : Temporarily install a removable chiral directing group (e.g., Evans oxazolidinone) to stabilize the transition state during aminomethylation .

- Monitoring : Track enantiomeric excess (ee) in real-time using circular dichroism (CD) spectroscopy or inline HPLC with a chiral stationary phase .

Basic: What analytical techniques are critical for characterizing the fluoropiperidine core?

Methodological Answer:

- NMR Spectroscopy : F NMR (470 MHz) identifies fluorine coupling patterns (e.g., = 12 Hz for axial vs. equatorial F). H NMR detects diastereotopic protons near the Boc group .

- X-ray Crystallography : Resolve absolute configuration using single crystals grown via vapor diffusion (e.g., ethyl acetate/pentane). Compare with Cambridge Structural Database entries to confirm (3S,4R) geometry .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular ion peaks (e.g., [M+H] at m/z 317.1874 for CHFNO) and detects fragmentation pathways .

Advanced: How does fluorine substitution at C3 impact metabolic stability in preclinical studies?

Methodological Answer:

- Metabolic Screening : Incubate the compound with liver microsomes (human vs. rat) and quantify parent compound depletion via LC-MS/MS. Fluorine’s electronegativity reduces CYP450-mediated oxidation at C3, increasing half-life (t) by 2–3× compared to non-fluorinated analogs .

- Isotope Effects : Synthesize F-labeled analogs for PET imaging to track in vivo distribution and identify major metabolites (e.g., glucuronidated derivatives) .

- Computational Modeling : Use Schrödinger’s QikProp to predict logP (experimental: 1.8 vs. predicted: 1.7) and membrane permeability, correlating with bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.